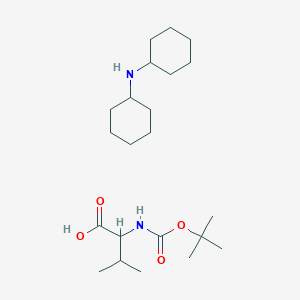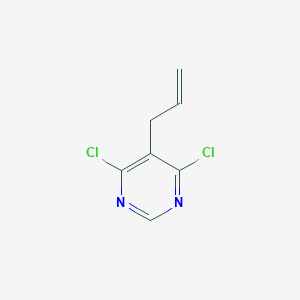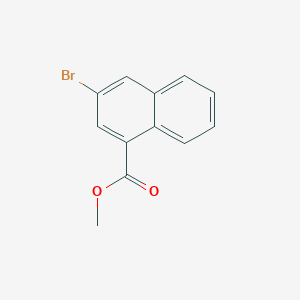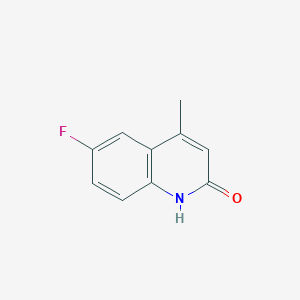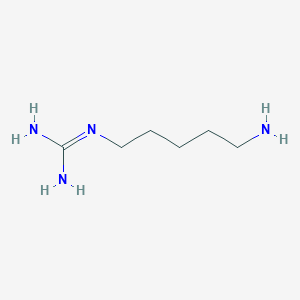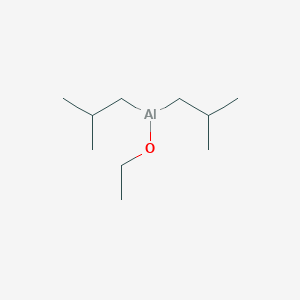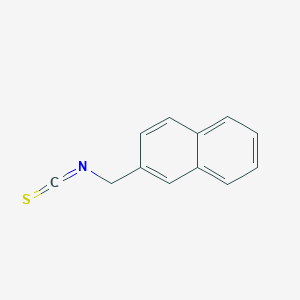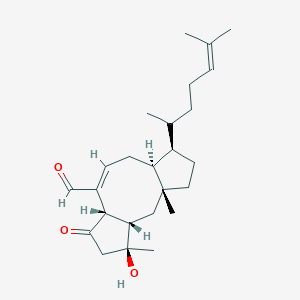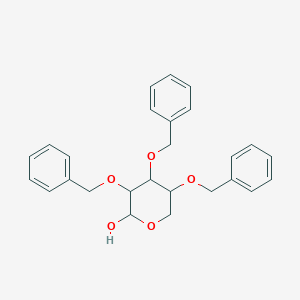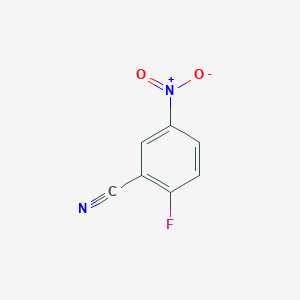
1-Ciclohexilazetidin-2-carboxilato de metilo
Descripción general
Descripción
Methyl 1-cyclohexylazetidine-2-carboxylate is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol . It is primarily used in research and has applications in various fields of chemistry and biology. This compound is known for its unique structure, which includes a cyclohexyl group attached to an azetidine ring, making it a valuable subject for synthetic and mechanistic studies .
Aplicaciones Científicas De Investigación
Methyl 1-cyclohexylazetidine-2-carboxylate has several scientific research applications:
Organic Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biochemistry: Studies involving the methylation of proteins and DNA often utilize this compound to understand biochemical processes.
Medicinal Chemistry: Research on potential therapeutic agents includes this compound due to its unique structure and reactivity.
Industrial Chemistry: It is used in the development of new materials and chemical processes.
Métodos De Preparación
The synthesis of Methyl 1-cyclohexylazetidine-2-carboxylate typically involves the reaction of cyclohexylamine with ethyl 2-bromoacetate, followed by cyclization to form the azetidine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
Methyl 1-cyclohexylazetidine-2-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted azetidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of Methyl 1-cyclohexylazetidine-2-carboxylate involves its interaction with various molecular targets. In biochemical studies, it is known to participate in methylation reactions, affecting the function and regulation of proteins and DNA. The pathways involved include the transfer of methyl groups to specific substrates, which can alter their activity and stability.
Comparación Con Compuestos Similares
Methyl 1-cyclohexylazetidine-2-carboxylate can be compared with other similar compounds such as:
Methyl 1-cyclohexylpyrrolidine-2-carboxylate: Similar in structure but with a pyrrolidine ring instead of an azetidine ring.
Methyl 1-cyclohexylpiperidine-2-carboxylate: Contains a piperidine ring, offering different reactivity and applications.
Ethyl 1-cyclohexylazetidine-2-carboxylate: An ethyl ester variant, which may have different solubility and reactivity properties.
Propiedades
IUPAC Name |
methyl 1-cyclohexylazetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-14-11(13)10-7-8-12(10)9-5-3-2-4-6-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZVWSJTPLJYSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393388 | |
| Record name | methyl 1-cyclohexylazetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18085-36-4 | |
| Record name | methyl 1-cyclohexylazetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
